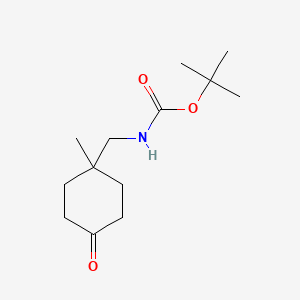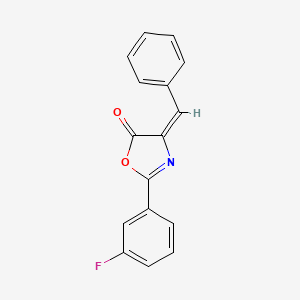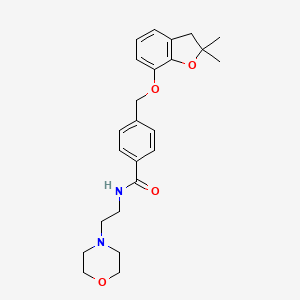
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides have been extensively studied for their potential as prokinetic agents, which can enhance gastrointestinal motility. The specific structure of this compound suggests it may have been designed to optimize gastric prokinetic activity while minimizing side effects such as dopamine D2 receptor antagonism .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the coupling of an appropriate benzoyl group with a morpholine moiety. In the case of the compound , the synthesis likely involves the introduction of a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, which is a structural feature that may contribute to the compound's biological activity. The synthesis process is designed to yield compounds with potent and selective gastric prokinetic activity, as seen in the series of N-[(2-morpholinyl)alkyl]benzamides .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a morpholinyl moiety and specific substituents on the benzoyl group can significantly influence the compound's activity. For instance, the introduction of a 2,2-dimethyl-2,3-dihydrobenzofuran group may affect the molecule's conformation and, consequently, its interaction with biological targets. The molecular conformations and modes of supramolecular aggregation can also play a role in the compound's pharmacokinetic and pharmacodynamic properties .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the benzamide moiety can be modulated by the presence of electron-donating or electron-withdrawing groups. The specific compound may participate in reactions typical for benzamides, such as acylation, amidation, or substitution reactions, which can be utilized to further modify the compound or to study its mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The introduction of specific substituents can enhance the compound's solubility in biological fluids, which is essential for its bioavailability. The stability of the compound under physiological conditions is also critical for its efficacy as a drug. The compound's ability to form hydrogen bonds and participate in π-π stacking interactions can affect its crystallinity and, consequently, its formulation into dosage forms .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Heterocyclic Compound Synthesis : Research demonstrates the synthesis of novel heterocyclic compounds derived from benzofuran precursors, showcasing their potential as anti-inflammatory and analgesic agents. These compounds, such as benzodifuranyl and triazines, exhibit significant COX-2 inhibitory activity alongside analgesic and anti-inflammatory effects, highlighting their therapeutic potential [A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020].
Antimicrobial Activities : Synthesis efforts extend to triazole derivatives, showing notable antimicrobial activities. These findings suggest the versatility of benzofuran derivatives in generating compounds with effective biological properties [H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007].
Cytotoxic Activities : Another focal point of research is the synthesis of dibenzisoquinoline and perimidine derivatives, bearing significance in cancer research due to their cytotoxic activities. These compounds show promising results against in vivo tumor models, suggesting their potential in developing cancer therapies [X Bu, L W Deady, G J Finlay, B C Baguley, W A Denny, 2001].
CNS Agents : The exploration of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents underlines the capacity of benzofuran derivatives to influence neurological pathways. These compounds display antidepressant-like activities, offering insights into new therapeutic avenues for mental health disorders [L. Martin, M. Worm, M. Agnew, H. Kruse, J. Wilker, H. Geyer, 1981].
Chemical Synthesis and Characterization
- Domino Strategy for Benzofuran Derivatives : An efficient domino strategy for synthesizing polyfunctionalized benzofuran derivatives showcases the chemical versatility and potential for creating structurally diverse molecules with various biological and chemical properties [Guan‐Hua Ma, Xing-Jun Tu, Yi Ning, Bo Jiang, S. Tu, 2014].
Eigenschaften
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-24(2)16-20-4-3-5-21(22(20)30-24)29-17-18-6-8-19(9-7-18)23(27)25-10-11-26-12-14-28-15-13-26/h3-9H,10-17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDTUVXVTAVZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)
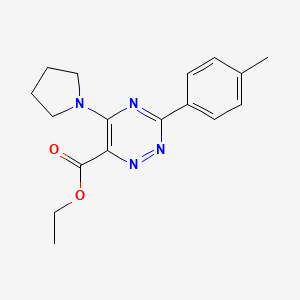


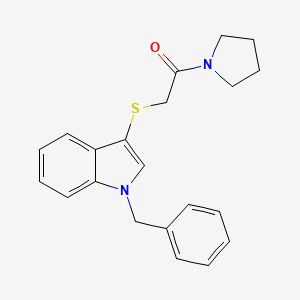
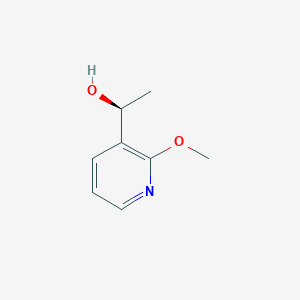

![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)


